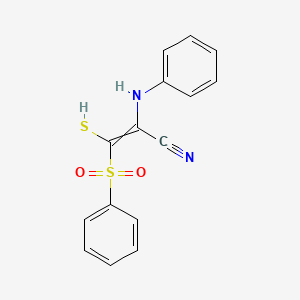
2-Anilino-3-(benzenesulfonyl)-3-sulfanylprop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anilino-3-(benzenesulfonyl)-3-sulfanylprop-2-enenitrile is an organic compound that features a complex structure with an anilino group, a benzenesulfonyl group, and a sulfanyl group attached to a prop-2-enenitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-3-(benzenesulfonyl)-3-sulfanylprop-2-enenitrile typically involves multi-step organic reactions. One common method involves the reaction of aniline with benzenesulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with a suitable thiol and a nitrile compound under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
2-Anilino-3-(benzenesulfonyl)-3-sulfanylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .
Aplicaciones Científicas De Investigación
2-Anilino-3-(benzenesulfonyl)-3-sulfanylprop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an antifungal and antibacterial agent.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Anilino-3-(benzenesulfonyl)-3-sulfanylprop-2-enenitrile involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of metabolic processes or disruption of cell membrane integrity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Anilino-3-(2,4-dinitroanilino)-1,4-naphthoquinone
- 2-Phenoxy-1,4-naphthoquinone
- 2,3-Diphenoxy-1,4-naphthoquinone
Uniqueness
2-Anilino-3-(benzenesulfonyl)-3-sulfanylprop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications .
Propiedades
Número CAS |
88096-54-2 |
|---|---|
Fórmula molecular |
C15H12N2O2S2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
2-anilino-3-(benzenesulfonyl)-3-sulfanylprop-2-enenitrile |
InChI |
InChI=1S/C15H12N2O2S2/c16-11-14(17-12-7-3-1-4-8-12)15(20)21(18,19)13-9-5-2-6-10-13/h1-10,17,20H |
Clave InChI |
ZULMQQPEANVWRC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=C(S)S(=O)(=O)C2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


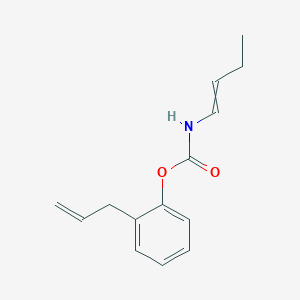
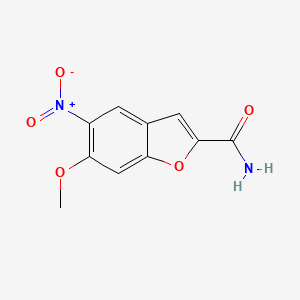
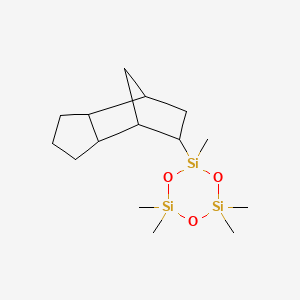

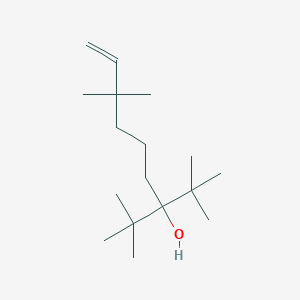
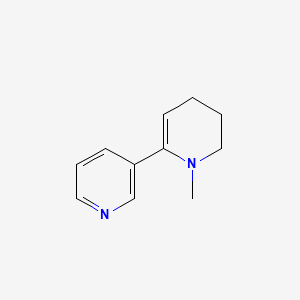
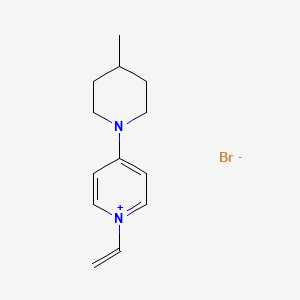
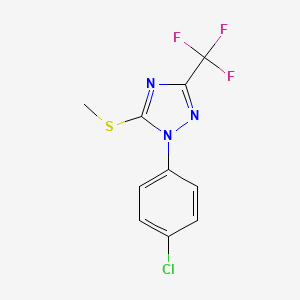
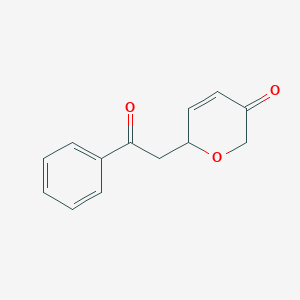
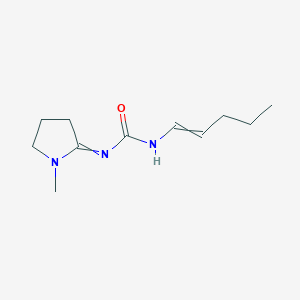
![1,1'-(Propane-1,3-diyl)bis[4-(methylsulfanyl)pyrimidin-2(1H)-one]](/img/structure/B14391301.png)
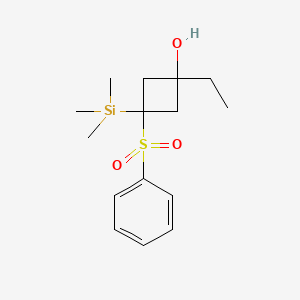
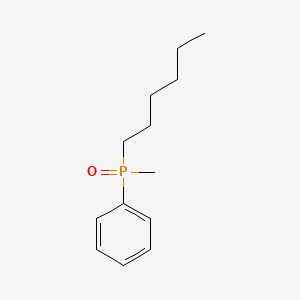
![N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]-N'-phenylurea](/img/structure/B14391324.png)
